Asymmetric 3,6-CF₃ Substitution Enables High Solubility Polyimides with Solvent Solubility Exceeding 30 wt%
Polyimides derived from 3,6-bis(trifluoromethyl)benzene-1,2-diamine demonstrate solubility in specific organic solvents exceeding 30 wt% [1]. In contrast, polyimides synthesized from symmetric aromatic diamines such as 4,4′-diaminodiphenyl ether (ODA) or p-phenylenediamine are typically insoluble in common organic solvents and require processing in the polyamic acid intermediate stage, limiting fabrication options [2].
| Evidence Dimension | Polyimide solubility in organic solvent |
|---|---|
| Target Compound Data | >30 wt% solubility in specific solvent (polyimide derived from 3,6-bis(trifluoromethyl)benzene-1,2-diamine based monomer) |
| Comparator Or Baseline | 4,4′-diaminodiphenyl ether (ODA)-based polyimides: typically insoluble; require polyamic acid intermediate processing |
| Quantified Difference | >30 wt% vs. insoluble (qualitative solubility differential) |
| Conditions | One-step high-temperature polycondensation; polyimide from asymmetric diamine monomer containing 3,6-bis(trifluoromethyl)benzene core |
Why This Matters
High solubility enables direct solution casting of fully imidized polymers, eliminating the thermal imidization step and reducing manufacturing complexity for microelectronic coatings.
- [1] Wang, C.; Zheng, H.; Ma, Y.; Zhao, X.; Zhu, G. A class of soluble polyimides containing bistrifluoromethylbenzene substituted asymmetric meta structure and preparation method thereof. CN Patent 112679734-A, 2021. View Source
- [2] Kim, S. D.; Kim, S. Y.; Chung, I. S. Soluble and transparent polyimides from unsymmetrical diamine containing two trifluoromethyl groups. J. Polym. Sci., Part A: Polym. Chem. 2013, 51, 4413-4422. View Source
